1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid
Description
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a sulfonyl group attached to a substituted benzene ring (2,5-dimethoxy-4-methyl) and a carboxylic acid moiety at the 4-position of the piperidine ring. The sulfonyl group enhances electrophilicity, while the methoxy and methyl substituents on the benzene ring modulate electronic and steric properties. This compound is hypothesized to exhibit unique physicochemical and biological properties due to its hybrid structure, combining aromatic sulfonates with a flexible piperidine backbone.
Properties
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-10-8-13(22-3)14(9-12(10)21-2)23(19,20)16-6-4-11(5-7-16)15(17)18/h8-9,11H,4-7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUYNXVFAQYNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC(CC2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve optimization of these laboratory-scale reactions to larger scales, ensuring cost-effectiveness and safety. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity for various biological targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonated Piperidine Carboxylic Acid Derivatives
*Estimated based on dichloro analogs.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., 2,5-dichloro and 2,6-dichloro ) increase the sulfonyl group’s electron-withdrawing capacity, enhancing the carboxylic acid’s acidity. In contrast, the target compound’s methoxy groups are electron-donating, which may reduce acidity compared to chloro analogs.
- The target compound’s 4-methyl group may impose moderate steric effects.
Solubility and Bioavailability
- Polarity : The dihydrobenzodioxin derivative exhibits high topological polar surface area (TPSA: 102 Ų), favoring aqueous solubility. The target compound’s dimethoxy groups may offer intermediate polarity.
- LogP Values : The isoxazole derivative has a logP of -0.19, indicating moderate hydrophilicity, while dichloro analogs are more lipophilic.
Research Findings and Trends
Substituent Position Matters : Para-substituents (e.g., 4-methoxy in Compound 6 ) generally yield higher synthetic efficiency than meta-substituents (Compound 5: 39% vs. 64% yield).
Heterocyclic vs. Aromatic Sulfonates : Isoxazole and pyrazole sulfonates introduce heteroatoms that can improve metabolic stability compared to purely aromatic systems.
Chloro vs. Methoxy Groups : Chloro-substituted analogs are more lipophilic and acidic, making them suitable for targets requiring strong electron withdrawal, while methoxy groups (target compound) balance solubility and electronic effects.
Biological Activity
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has a molecular weight of approximately 432.5 g/mol and features a piperidine core substituted with a benzenesulfonyl group and carboxylic acid functionality. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioactivity.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Enzymatic Activity : Some derivatives have shown inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH), which is crucial in the metabolism of endocannabinoids and other lipid mediators .
- Modulation of Neurotransmitter Systems : The compound may interact with neurotransmitter systems, impacting pain perception and inflammatory responses.
Antinociceptive Effects
Studies have demonstrated that analogs of this compound exhibit significant antinociceptive properties in animal models. For instance, compounds that inhibit FAAH have been shown to increase levels of endogenous cannabinoids, leading to reduced pain sensitivity .
Anti-inflammatory Properties
The anti-inflammatory potential is linked to the modulation of the endocannabinoid system. In rodent models, FAAH inhibitors have been observed to diminish thermal hyperalgesia and tactile allodynia, suggesting that this compound could play a role in managing inflammatory pain conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of methoxy groups on the aromatic ring enhances binding affinity and selectivity for target enzymes.
- Piperidine Modifications : Variations in the piperidine structure can significantly affect potency and selectivity against specific biological targets.
Case Studies
- FAAH Inhibition : A study highlighted that compounds structurally related to this compound showed IC50 values in the nanomolar range against FAAH, indicating strong inhibitory action .
- Pain Models : In a rat model of neuropathic pain, administration of FAAH inhibitors resulted in a dose-dependent reduction in pain response, supporting the therapeutic potential of this compound for chronic pain management .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
